5-Iodo-2-(trifluoromethyl)pyridin-4-amine
Description
Overview of Pyridine (B92270) Heterocycles in Contemporary Organic Synthesis
Pyridine is a six-membered aromatic heterocycle structurally similar to benzene, but with one carbon atom replaced by a nitrogen atom. nih.gov This substitution fundamentally alters the molecule's properties, rendering it a weak base with a non-bonding electron pair on the nitrogen that is available for interactions like hydrogen bonding. nih.govnih.gov Pyridine and its derivatives are ubiquitous, found in natural products like vitamins (niacin and pyridoxine) and alkaloids. nih.gov
In organic synthesis, the pyridine ring is a highly sought-after scaffold. nih.gov The nitrogen atom's electron-withdrawing nature makes the ring's carbon atoms more electrophilic compared to benzene, facilitating nucleophilic substitution reactions, particularly at the C2 and C4 positions. nih.govnih.gov Conversely, electrophilic substitution is less favorable and typically occurs at the C3 position under harsh conditions. nih.govchemrxiv.org This distinct reactivity, combined with the ability to easily functionalize the ring, makes pyridine derivatives vital building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govias.ac.in
Strategic Importance of Halogenated Pyridines in Chemical Research
The introduction of halogen atoms onto the pyridine ring is a critical strategy in synthetic chemistry. Halopyridines serve as versatile intermediates, primarily because the carbon-halogen bond provides a reactive handle for a multitude of subsequent transformations. chemrxiv.org These compounds are especially pivotal in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. acs.orgnih.govrsc.org
These coupling reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to construct complex molecular architectures. nih.govrsc.org The reactivity of the halogenated position generally follows the trend of I > Br > Cl, making iodopyridines highly reactive and thus valuable substrates for such transformations. researchgate.net The ability to selectively functionalize the pyridine core via its halogenated derivatives is essential for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for the target-oriented synthesis of complex molecules. chemrxiv.org
Role of Trifluoromethylated Pyridines in Advanced Chemical Scaffolds
The trifluoromethyl (CF3) group is a privileged substituent in modern medicinal and agricultural chemistry. chigroup.sitemdpi.com Its incorporation into a pyridine scaffold imparts a unique combination of properties that can significantly enhance a molecule's biological performance. nih.govjst.go.jp The CF3 group is highly electronegative and lipophilic, characteristics that can improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.cominnospk.com
The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic oxidation, which can increase a drug's half-life. mdpi.comnih.gov Trifluoromethylated pyridines (TFMPs) are key components in numerous commercial products. nih.gov For instance, they are found in pharmaceuticals where they contribute to enhanced efficacy and in a significant percentage of modern pesticides where they improve potency and stability. nih.govjst.go.jpresearchoutreach.org The strategic placement of a CF3 group can profoundly influence the electronic properties of the pyridine ring, further diversifying its synthetic utility. chigroup.site
The Unique Position of 5-Iodo-2-(trifluoromethyl)pyridin-4-amine within Substituted Pyridine Chemistry
This compound stands out as a particularly valuable building block due to the specific arrangement of its three functional groups: an iodo moiety, a trifluoromethyl group, and an amine. This trifunctional scaffold offers a remarkable degree of synthetic versatility for constructing complex molecules.
Chemical Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1239462-10-2 |
| Molecular Formula | C₆H₄F₃IN₂ |
| Molecular Weight | 288.01 g/mol |
The strategic importance of this compound lies in the distinct reactivity conferred by each substituent:
Iodine at the 5-position : As the most reactive halogen, the iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. evitachem.commyskinrecipes.com This allows for the straightforward introduction of a wide variety of aryl and heteroaryl groups at this position, enabling extensive exploration of the chemical space around the pyridine core.
Trifluoromethyl group at the 2-position : This strongly electron-withdrawing group influences the electronic nature of the entire ring system. It enhances the molecule's lipophilicity and metabolic stability, properties highly desirable in drug candidates. mdpi.comevitachem.com Furthermore, it can activate the pyridine ring towards certain chemical transformations.
Amine group at the 4-position : The primary amine is a key functional group that can participate in hydrogen bonding with biological targets such as enzymes and receptors. nih.govevitachem.com It also serves as a versatile synthetic handle for further derivatization, for instance, through acylation or Buchwald-Hartwig amination reactions to form new C-N bonds. evitachem.com
The unique combination of a site for C-C bond formation (iodo group), a site for C-N bond formation (amino group), and a key property-modulating substituent (trifluoromethyl group) on a single pyridine scaffold makes this compound an exceptionally powerful intermediate. It is strategically designed for the efficient synthesis of diverse compound libraries, which is a crucial process in the discovery of new therapeutic agents and agrochemicals. myskinrecipes.com
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)5-1-4(11)3(10)2-12-5/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCNOBUKLSOYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodo 2 Trifluoromethyl Pyridin 4 Amine
Retrosynthetic Analysis of 5-Iodo-2-(trifluoromethyl)pyridin-4-amine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves identifying key bonds that can be disconnected, which correspond to reliable forward-reaction steps.
The structure of this compound offers several logical points for disconnection. The primary disconnections involve the carbon-heteroatom bonds of the substituents and the bonds forming the pyridine (B92270) ring itself.
C-N Bond Disconnection: The bond between the pyridine C4 carbon and the amine nitrogen is a prime candidate for disconnection. This corresponds to a nucleophilic aromatic substitution (SNAr) reaction in the forward synthesis, where an amine equivalent displaces a leaving group (such as a halogen) at the C4 position. The potent electron-withdrawing trifluoromethyl group at the C2 position strongly activates the ring for such substitutions. evitachem.com
C-I Bond Disconnection: The bond between the pyridine C5 carbon and the iodine atom can be disconnected. This suggests an electrophilic iodination of the pyridine ring in the forward sense. The activating effect of the C4-amino group would direct the incoming electrophile to the ortho position (C5). evitachem.com
Pyridine Ring Disconnection: A more fundamental approach involves breaking the bonds of the heterocyclic ring itself. This leads to acyclic precursors that can be cyclized to form the pyridine core in a de novo synthesis. This strategy is particularly useful when substituted pyridines are not readily available. nih.govresearchgate.net Common strategies involve [3+3] or [4+2] fragment condensations. illinois.edu
Based on the disconnections, several key precursors can be identified. The feasibility of a synthetic route often depends on the commercial availability and cost of these starting materials. researchgate.net
From C-N Disconnection: The precursor is a pyridine ring with a suitable leaving group at C4, such as 2-chloro-5-iodo-4-(trifluoromethyl)pyridine . This compound can then react with ammonia (B1221849) or a protected amine equivalent to form the target molecule. evitachem.com Such halogenated trifluoromethylpyridines are often accessible through multi-step industrial processes. google.com
From C-I Disconnection: The precursor is 4-(trifluoromethyl)pyridin-2-amine . This molecule would undergo direct iodination to install the iodine at the C5 position. evitachem.com
From Ring Disconnection: The precursors are acyclic, trifluoromethyl-containing building blocks. nih.gov Examples include ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one . nih.gov These compounds can participate in cyclocondensation reactions with other fragments to build the pyridine ring from the ground up.
The following table summarizes the key retrosynthetic disconnections and the corresponding precursors.
| Disconnection Point | Synthetic Strategy in Forward Direction | Precursor(s) |
| C4-NH₂ Bond | Nucleophilic Aromatic Substitution | 2-Chloro-5-iodo-4-(trifluoromethyl)pyridine and Ammonia |
| C5-I Bond | Electrophilic Iodination | 4-(Trifluoromethyl)pyridin-2-amine |
| Pyridine Ring Bonds | Cyclocondensation / Ring Formation | Acyclic trifluoromethyl-containing synthons (e.g., β-ketoesters) and ammonia sources |
De Novo Synthesis Approaches to the Pyridine Core of this compound
De novo synthesis involves the construction of the pyridine ring from acyclic precursors. This approach is highly versatile, allowing for the introduction of various substituents by choosing appropriately functionalized starting materials. nih.gov
Cyclocondensation is a powerful method for constructing heterocyclic rings, including pyridines. youtube.com For trifluoromethylated pyridines, the strategy involves reacting a trifluoromethyl-containing building block with other components that provide the remaining atoms of the ring. nih.govresearchoutreach.org A common approach is the condensation of a 1,5-dicarbonyl compound (or its equivalent) with ammonia. youtube.com
The synthesis of the specific substitution pattern in this compound would likely involve a multi-component reaction. A plausible route could involve the condensation of a trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoro-3-oxobutanoate , with an enamine or an aldehyde and ammonia. The specific combination of reactants determines the final substitution pattern.
Several key trifluoromethyl-containing building blocks are frequently employed in the synthesis of trifluoromethylpyridine (TFMP) derivatives. nih.gov
| Building Block | Chemical Structure | Typical Application |
| Ethyl 2,2,2-trifluoroacetate | CF₃COOEt | Source of the CF₃CO- unit |
| 2,2,2-Trifluoroacetyl chloride | CF₃COCl | Acylating agent to introduce the CF₃CO- group |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOEt | A versatile 1,3-dicarbonyl synthon for pyridine ring formation |
| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | EtOCH=CHCOCF₃ | A 1,3-dielectrophile for condensation reactions |
Beyond simple condensations, various ring-closing strategies can be employed to form the pyridine scaffold. illinois.edu These methods often offer greater control over regioselectivity.
Aza-Diels-Alder Reactions: A [4+2] cycloaddition between a nitrogen-containing dienophile and a suitable diene can form a dihydropyridine, which can then be oxidized to the aromatic pyridine.
[2+2+2] Cycloadditions: The transition-metal-catalyzed cycloaddition of alkynes and nitriles is a powerful method for assembling highly substituted pyridines. To achieve the desired substitution, one could envision a reaction between a trifluoromethyl-substituted alkyne, another alkyne, and a nitrile that provides the N1 and C6 atoms.
Electrocyclization: The 6π-electrocyclization of an aza-triene precursor can lead to the formation of the pyridine ring. This precursor would need to be assembled with the trifluoromethyl group and placeholders for the iodo and amino functionalities already incorporated.
A hypothetical de novo synthesis for a related scaffold might involve the reaction of 1,1,1-trifluoroacetone, an iodo-substituted malononitrile (B47326) derivative, and an ammonia source, which upon cyclization and aromatization could yield the desired 4-amino-5-iodo-2-(trifluoromethyl)pyridine core.
Functional Group Interconversion Strategies for this compound
Functional group interconversion (FGI) is a common strategy in multi-step synthesis where one functional group is transformed into another. youtube.comyoutube.com This is often necessary when direct introduction of a desired group is difficult or incompatible with other functionalities on the molecule.
Introduction of the Amino Group: A primary route to install the C4-amino group is via nucleophilic aromatic substitution (SNAr) on a precursor containing a good leaving group, such as chlorine, at the 4-position. The reaction of 2-chloro-5-iodo-4-(trifluoromethyl)pyridine with ammonia would yield the target compound. evitachem.com The presence of the electron-withdrawing CF₃ group is crucial for activating the pyridine ring towards nucleophilic attack. Another FGI approach is the reduction of a nitro group (NO₂). If a 5-iodo-4-nitro-2-(trifluoromethyl)pyridine precursor were available, it could be reduced to the corresponding amine using standard reducing agents like H₂/Pd, Fe/HCl, or SnCl₂.
Introduction of the Iodo Group: The iodo group is typically introduced via electrophilic halogenation. Starting with 4-amino-2-(trifluoromethyl)pyridine (B138153) , direct iodination can be achieved using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). The strong activating nature of the amino group directs the iodination to the ortho (C3 and C5) positions. Steric hindrance from the C4-amino group may favor substitution at the C5 position.
Introduction of the Trifluoromethyl Group: While often incorporated using a building block approach, the CF₃ group can also be introduced via FGI. nih.gov A common industrial method is the halogen exchange (HALEX) reaction, which involves treating a trichloromethyl (-CCl₃) substituted pyridine with a fluorine source like anhydrous hydrogen fluoride (B91410) (HF), often in the presence of a catalyst. google.com Therefore, a precursor like 4-amino-5-iodo-2-(trichloromethyl)pyridine could be converted to the final product through fluorination.
The following table summarizes key FGI strategies for synthesizing this compound.
| Target Group | Precursor Functional Group | Reagent(s) / Reaction Type |
| 4-Amino (-NH₂) | 4-Chloro (-Cl) | Ammonia (NH₃) / SNAr |
| 4-Amino (-NH₂) | 4-Nitro (-NO₂) | H₂/Pd, Fe/HCl / Reduction |
| 5-Iodo (-I) | 5-Hydrogen (-H) | N-Iodosuccinimide (NIS) / Electrophilic Halogenation |
| 2-Trifluoromethyl (-CF₃) | 2-Trichloromethyl (-CCl₃) | Anhydrous HF / Halogen Exchange (HALEX) |
Introduction of the Amine Moiety (e.g., via Buchwald-Hartwig Amination or Sandmeyer Reactions)
The installation of an amine group at the C4 position of the pyridine ring is a critical step in the synthesis of the target compound. Modern cross-coupling reactions have become the methods of choice for this transformation, offering significant advantages over classical approaches.
The Buchwald-Hartwig amination stands out as a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orgacs.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org For the synthesis of this compound, a plausible synthetic route would involve the amination of a 4-halo-5-iodo-2-(trifluoromethyl)pyridine precursor. Ammonia equivalents, such as benzophenone (B1666685) imine, or protected amines are often used, followed by a deprotection step. researchgate.net The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. numberanalytics.com Early systems used relatively simple phosphine (B1218219) ligands like tri-ortho-tolylphosphine (P(o-Tolyl)₃), but subsequent generations of catalysts have employed more sophisticated, sterically hindered, and electron-rich ligands to improve reaction scope and efficiency. wikipedia.orgrug.nl Ligands such as XPhos have proven particularly effective for the amination of challenging heteroaryl halides. rug.nlbeilstein-journals.org
Alternatively, the Sandmeyer reaction offers a classical, albeit less direct, approach that could be integrated into a synthetic sequence. wikipedia.orggeeksforgeeks.org This reaction transforms an aromatic amino group into a variety of other functionalities via a diazonium salt intermediate. wikipedia.orglscollege.ac.in While not typically used for the direct introduction of an amine group, it can be used to install a halide at a specific position from a precursor aniline. For instance, a precursor like 4-amino-2-(trifluoromethyl)pyridine could be converted to its diazonium salt and subsequently treated with a copper(I) iodide to yield 4-iodo-2-(trifluoromethyl)pyridine. The amine group would then need to be re-introduced at a different position in a later step, making this a more convoluted pathway for this specific target molecule compared to a direct C-N coupling. The mechanism is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species. wikipedia.org
Regioselective Iodination Methods on Pyridine Derivatives
Achieving the correct substitution pattern on the pyridine ring requires precise control of regioselectivity during the halogenation step. The iodination of the C5 position of the 2-(trifluoromethyl)pyridin-4-amine scaffold is influenced by the electronic properties of the substituents already present.
Direct C-H iodination of pyridine derivatives represents an atom-economical approach. Radical-based methods have been developed that show selectivity for the C3 and C5 positions of pyridines and pyridones. scispace.comrsc.org These reactions often utilize an oxidant, such as potassium persulfate (K₂S₂O₈), in the presence of an iodine source like sodium iodide. The reaction conditions can be tuned to favor the desired regioisomer. For a 2,4-disubstituted pyridine precursor, the C5 position is sterically accessible and electronically activated for such a transformation.
The directing effects of the existing functional groups are paramount in electrophilic aromatic substitution reactions. In the case of a 2-(trifluoromethyl)pyridin-4-amine precursor, the powerful ortho-, para-directing effect of the amine group at C4 would strongly activate the C3 and C5 positions for electrophilic attack. Conversely, the trifluoromethyl group at C2 is a strong electron-withdrawing group and acts as a meta-director. The cumulative effect of these two groups enhances the nucleophilicity of the C5 position, making it the preferential site for iodination by an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).
Introduction of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a key moiety in many pharmaceutical and agrochemical compounds due to its ability to modulate properties like metabolic stability and lipophilicity. Its installation onto a pyridine ring can be achieved through several strategies.
Direct Trifluoromethylation Strategies
Direct C-H trifluoromethylation is an attractive synthetic strategy that avoids the need for pre-functionalized substrates. chemistryviews.org These reactions can proceed through radical, nucleophilic, or electrophilic pathways. However, controlling regioselectivity can be a significant challenge due to the high reactivity of the trifluoromethylating agents. chemistryviews.orgresearchgate.net For pyridine, direct trifluoromethylation using radical sources often yields a mixture of 2-, 3-, and 4-substituted products. researchgate.net
To overcome this, methods have been developed to enhance regioselectivity. One such strategy involves the activation of the pyridine ring by forming an N-methylpyridinium salt. This modification alters the electronic properties of the ring, facilitating a more controlled nucleophilic trifluoromethylation at the C2 position. researchgate.net Reagents like trifluoroacetic acid (TFA) in the presence of a silver carbonate catalyst can be used in these protocols. researchgate.net
Halogen-Fluorine Exchange Approaches
A more traditional and often more regioselective method for introducing a trifluoromethyl group is through the transformation of a precursor functional group, such as a halogen or a carboxylic acid. A common industrial approach involves the high-temperature, vapor-phase fluorination of a trichloromethyl group (-CCl₃) on the pyridine ring.
For laboratory-scale synthesis, a widely used method involves the displacement of a halide, typically iodide, with an in situ-generated (trifluoromethyl)copper species. researchgate.net This reaction employs a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, the Ruppert-Prakash reagent), which reacts with a copper(I) halide (e.g., CuI) and a fluoride source (e.g., potassium fluoride). This methodology has been shown to be highly effective for converting 2-iodopyridines into the corresponding 2-(trifluoromethyl)pyridines, often in near-quantitative yields. researchgate.net The reaction is generally less efficient for bromo- or chloro-pyridines and for isomers where the halogen is at the 3- or 4-position. researchgate.net
Optimization of Reaction Conditions and Efficiency for this compound Synthesis
Catalytic Systems and Ligand Design
For C-N bond-forming steps like the Buchwald-Hartwig amination, the catalytic system is the most critical component to optimize. The choice of palladium source and, more importantly, the phosphine ligand, dictates the reaction's success. researchgate.netnumberanalytics.com
Ligand Selection: The evolution of the Buchwald-Hartwig amination has been driven by ligand design.
First-generation ligands: Simple, monodentate phosphines like P(o-tolyl)₃ were initially used but had a limited substrate scope. wikipedia.org
Bidentate ligands: Ligands such as BINAP and DPPF offered improved performance and were the first to allow for the reliable coupling of primary amines. wikipedia.org
Sterically Hindered Monodentate Ligands: A major breakthrough came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos, by the Buchwald group. rug.nl These ligands dramatically increase the rate of both oxidative addition and reductive elimination, allowing for the coupling of a wider range of substrates, including less reactive aryl chlorides, under milder conditions. rug.nl
The selection of the optimal ligand often requires screening, as the ideal choice can be substrate-dependent. A case study on optimizing a Buchwald-Hartwig reaction for an active pharmaceutical ingredient (API) demonstrated that screening a diverse set of ligands could identify a more cost-effective alternative (DPEphos) to a more expensive ligand (XPhos) while maintaining high conversion rates after optimizing other parameters like catalyst loading and temperature. catalysisconsulting.co.uk
Catalyst Source and Base: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) are also crucial variables. Strong, non-nucleophilic bases are required to deprotonate the amine or its complex with the catalyst, facilitating the reductive elimination step. The optimal combination of these components must be determined empirically for a specific transformation.
The table below summarizes various ligand types used in Buchwald-Hartwig amination and their general characteristics.
| Ligand Type | Examples | Generation | Key Characteristics & Applications |
| Monodentate Triarylphosphines | P(o-tolyl)₃ | First | Effective for secondary amines and aryl bromides; limited scope. |
| Bidentate Ferrocenyl Phosphines | DPPF | Second | Improved rates and yields; good for primary amines and aryl iodides. |
| Bidentate Biaryl Phosphines | BINAP | Second | Similar to DPPF; provides a rigid chiral backbone. |
| Sterically Hindered Biaryl Phosphines | XPhos, SPhos, RuPhos | Third/Fourth | Highly active and versatile; allows for coupling of aryl chlorides and sulfonates, often at lower temperatures. Broad substrate scope. |
This table provides a general overview of ligand evolution for the Buchwald-Hartwig amination.
By systematically optimizing the catalytic system for the C-N coupling step and carefully controlling the regioselectivity of the iodination and trifluoromethylation reactions, an efficient and robust synthesis of this compound can be achieved.
Solvent Effects and Temperature Control
The synthesis of substituted pyridines, including this compound, involves reaction steps where solvent and temperature are critical parameters influencing reaction rate, yield, and purity. The introduction of the amine group onto the pyridine ring, often accomplished via nucleophilic aromatic substitution of a halogenated precursor, is particularly sensitive to these conditions.
Temperature: Reaction temperatures for the amination of related chloro-trifluoromethylpyridine precursors are often elevated, necessitating the use of sealed vessels like autoclaves. For instance, the preparation of 2-amino-4,6-bis(trifluoromethyl)pyridine from its 2-chloro precursor using aqueous ammonia is conducted at 150°C. google.com Similarly, a general method for producing 2-amino-4-trifluoromethylpyridine from a dihalogenated precursor suggests reaction temperatures ranging from 100°C to 200°C, with a preferred range of 130°C to 160°C. google.com Such high temperatures are required to overcome the activation energy for the substitution reaction. Control of temperature is crucial; insufficient heat can lead to slow or incomplete reactions, while excessive temperatures might promote the formation of by-products. The fluorination of trichloromethyl groups to form trifluoromethyl groups also requires high temperatures, typically in the range of 150°C to 250°C. google.com
The following table summarizes typical temperature and solvent conditions for related synthetic transformations.
| Reaction Type | Precursor Type | Reagent | Solvent(s) | Temperature Range | Pressure |
| Amination | 2-chloro-4,6-bis(trifluoromethyl)pyridine | Aqueous Ammonia | Water | 150°C | Superatmospheric |
| Amination | 2,X-dihalo-4-trifluoromethylpyridine | Ammonia | Hydrophilic Ethers (e.g., THF) | 100°C - 200°C | Not specified |
| Fluorination | 2-chloro-5-(trichloromethyl)pyridine | Anhydrous HF | None (HF is reactant and solvent) | 150°C - 250°C | 5 - 1,200 psig |
Scale-Up Considerations and Process Chemistry
Transitioning the synthesis of this compound from laboratory-scale to large-scale industrial production introduces significant challenges that are central to process chemistry. The primary goals are to develop a process that is safe, cost-effective, scalable, and environmentally sustainable.
Reagent and Equipment Selection: On a large scale, the cost and safety of reagents are paramount. Expensive reagents or those that are hazardous to handle or store are often replaced with more practical alternatives. acs.org Syntheses involving high pressures, such as amination in an autoclave (up to 120 atm) or high-pressure fluorinations (up to 1,200 psig), require specialized industrial reactors capable of safely handling these conditions. google.comgoogle.com The capital investment and operational safety protocols for such equipment are major factors in scale-up decisions.
Purification and Isolation Techniques for this compound and its Precursors
The isolation and purification of the final product and its synthetic precursors are essential to meet the high purity standards required for its applications, particularly in pharmaceutical and agrochemical research. A combination of standard and advanced techniques is employed.
Initial Work-up and Extraction: Following the completion of a reaction, the crude product is typically isolated from the reaction mixture. A common initial step involves quenching the reaction, followed by extraction. google.com The reaction mixture is often diluted with water or an acidic solution, and the product is extracted into an immiscible organic solvent such as methylene (B1212753) chloride, benzene, or diethyl ether. google.com This process separates the desired compound from inorganic salts and water-soluble impurities. The organic layers are then typically washed, dried over a drying agent, and the solvent is removed by evaporation under reduced pressure.
Crystallization and Recrystallization: For solid compounds, crystallization is a powerful purification technique. The crude product, obtained after solvent evaporation, can be purified by recrystallization from a suitable solvent or solvent system. This method relies on the difference in solubility between the desired compound and impurities at different temperatures. It is an effective final step for achieving high purity and obtaining a stable, crystalline solid form. google.com
Distillation: For liquid precursors or products that are thermally stable, distillation can be an effective method of purification. This technique separates compounds based on differences in their boiling points. google.com
Chromatography: When simple extraction and crystallization are insufficient to remove closely related impurities, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase (solvent) passes through. It is a highly effective method for achieving very high levels of purity, though it can be less practical for very large-scale industrial production compared to crystallization.
The table below outlines the common purification techniques and their applications in the synthesis of this compound and its intermediates.
| Technique | Purpose | Stage of Use | Precursor/Product Phase |
| Solvent Extraction | Primary isolation from reaction mixture, removal of water-soluble impurities. | Post-reaction work-up | Liquid/Solid |
| Evaporation | Removal of solvent to yield crude product. | Post-extraction | Liquid/Solid |
| Distillation | Purification of thermally stable liquids. | Intermediate/Final Product | Liquid |
| Crystallization | High-purity isolation and removal of soluble impurities. | Final purification step | Solid |
| Column Chromatography | Separation of closely related impurities. | Intermediate/Final Product | Liquid/Solid |
Reactivity and Mechanistic Studies of 5 Iodo 2 Trifluoromethyl Pyridin 4 Amine
Reactivity at the Amine Functionality of 5-Iodo-2-(trifluoromethyl)pyridin-4-amine
The primary amine at the 4-position of the pyridine (B92270) ring is a versatile functional group that readily participates in a variety of chemical transformations, including acylation, alkylation, condensation, and palladium-catalyzed cross-coupling reactions where it acts as a nucleophile.
Acylation and Alkylation Reactions
The nucleophilic character of the 4-amino group allows for conventional acylation and alkylation reactions. While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from analogous 4-amino-2-(trifluoromethyl)pyridine (B138153) systems.
Acylation: The amine can be readily acylated using standard reagents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. For instance, reaction with acetic anhydride (B1165640) or benzoyl chloride would be expected to produce the N-acetylated and N-benzoylated derivatives, respectively. These reactions typically proceed under mild conditions. The trifluoroacetyl protecting group is also utilized in related syntheses, highlighting the susceptibility of the amino group to acylation.
Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging. Reductive amination provides a more controlled alternative for the synthesis of mono-alkylated products. More complex synthetic routes, such as those involving the alkylation of a related pyridinol followed by a Smiles-type rearrangement, have been used to successfully prepare 5-alkyl-4-amino-2-(trifluoromethyl)pyridines. uantwerpen.be
The following table illustrates typical conditions for these transformations based on general procedures for aminopyridines.
| Reaction Type | Reagent | Catalyst/Base | Solvent | Product Type |
| Acylation | Acetic Anhydride | Pyridine | Dichloromethane | N-acetyl-5-iodo-2-(trifluoromethyl)pyridin-4-amine |
| Alkylation | Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 4-(Methylamino)-5-iodo-2-(trifluoromethyl)pyridine |
Condensation and Imine Formation
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. libretexts.orglibretexts.org
The formation of the C=N double bond is reversible and the equilibrium can be shifted towards the product by removing water from the reaction mixture, often through azeotropic distillation or the use of dehydrating agents. libretexts.org The rate of imine formation is pH-dependent, with optimal rates generally observed in weakly acidic conditions (pH 4-5). libretexts.orglibretexts.org These conditions are acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the amine nucleophile, which would render it unreactive. libretexts.orglibretexts.org
Commonly employed catalysts include acetic acid or p-toluenesulfonic acid (PTSA). researchgate.net The resulting imines are valuable intermediates for further synthetic transformations, including reduction to secondary amines or participation in cycloaddition reactions.
| Carbonyl Compound | Catalyst | Solvent | Product Type |
| Benzaldehyde | Acetic Acid | Toluene | N-(phenylmethylidene)-5-iodo-2-(trifluoromethyl)pyridin-4-amine |
| Acetone | p-Toluenesulfonic acid | Hexane | N-(propan-2-ylidene)-5-iodo-2-(trifluoromethyl)pyridin-4-amine |
Palladium-Catalyzed Amination and Related Transformations
While the term "Palladium-Catalyzed Amination" often refers to the Buchwald-Hartwig reaction where an aryl halide is the electrophile, the amine functionality of this compound can act as the nucleophilic partner in similar C-N bond-forming cross-coupling reactions. This transformation, more accurately described as N-arylation, allows for the synthesis of diarylamines.
This reaction involves the coupling of the aminopyridine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich biarylphosphine ligands often providing the best results. nih.gov The reaction is tolerant of a wide range of functional groups on the aryl partner. Given the presence of the aryl iodide on the same molecule, intramolecular reactions could be a competing pathway under certain conditions, although intermolecular couplings are generally favored with appropriate reaction setup.
The table below outlines a representative set of conditions for the N-arylation of an aminopyridine.
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature |
| 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 °C |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 110 °C |
Reactivity of the Aryl Iodide Moiety in this compound
The carbon-iodine bond at the 5-position is the most reactive site for transformations involving the aromatic ring. The high polarizability and weakness of the C-I bond make it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. Additionally, the electron-withdrawing nature of the trifluoromethyl group at the 2-position activates the ring system towards nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
The aryl iodide functionality serves as a versatile handle for the introduction of carbon and nitrogen substituents through various palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these reactions is typically I > Br > Cl, making the iodo-substituted title compound a highly reactive substrate. wikipedia.org
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is one of the most widely used methods for constructing biaryl and heteroaryl-aryl structures. tcichemicals.com The reaction requires a palladium catalyst, a phosphine ligand, and a base. Trifluoromethyl-substituted pyridylboronic acids have been successfully used in these couplings, indicating the compatibility of the trifluoromethyl group with the reaction conditions. electronicsandbooks.com
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free protocols have also been developed. researchgate.net This method is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis.
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base. While not as commonly cited for this specific scaffold as Suzuki or Sonogashira couplings, it remains a powerful tool for C-C bond formation.
Buchwald-Hartwig Amination: In this context, the aryl iodide of this compound acts as the electrophile, coupling with a primary or secondary amine to form a new C-N bond. libretexts.org This reaction provides a direct route to more complex substituted aminopyridines. A variety of palladium catalysts and bulky phosphine ligands are effective for this transformation. libretexts.orgresearchgate.net
The following table summarizes typical conditions for these cross-coupling reactions on iodo-pyridine substrates.
| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | THF |
| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos | K₃PO₄ | 1,4-Dioxane |
Nucleophilic Aromatic Substitution (SNAr) Pathways
The pyridine ring of this compound is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effect of the trifluoromethyl group at the C-2 position. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the aromatic ring. diva-portal.org
In this molecule, the iodide at C-5 can act as the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group, which can delocalize the negative charge.
Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the iodide under suitable conditions, typically involving heat. While fluoride (B91410) is often a better leaving group in SNAr reactions on highly activated systems, iodide can also be displaced, particularly when the ring is sufficiently activated. researchgate.net The relative positions of the activating group (CF₃) and the leaving group (I) are crucial for the feasibility of the reaction.
Reductive Dehalogenation Studies
Reductive dehalogenation is a crucial transformation in organic synthesis, allowing for the selective removal of a halogen atom and its replacement with a hydrogen atom. In the context of this compound, the carbon-iodine bond is the most likely site for such a reaction due to its lower bond dissociation energy compared to carbon-fluorine or carbon-hydrogen bonds.
While specific studies detailing the reductive dehalogenation of this compound are not extensively documented in publicly available literature, the reactivity of similar iodo-substituted pyridines suggests that this transformation is feasible. Typical conditions for reductive dehalogenation involve transition-metal catalysts, such as palladium or nickel, in the presence of a hydrogen source.
Table 1: Potential Conditions for Reductive Dehalogenation
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) |
| Pd/C | H₂ (gas) | Ethanol | 25-80 |
| NiCl₂(dppe) | NaBH₄ | Methanol | 0-25 |
| Zn | Acetic Acid | Water/Ethanol | 25-100 |
This table presents hypothetical conditions based on known reductive dehalogenation reactions of similar compounds and is for illustrative purposes only.
Mechanistically, palladium-catalyzed reductive dehalogenation is believed to proceed through a catalytic cycle involving oxidative addition of the iodo-pyridine to the palladium(0) complex, followed by reaction with a hydride source and subsequent reductive elimination to yield the dehalogenated product and regenerate the catalyst.
Influence of the Trifluoromethyl Group on Pyridine Reactivity
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group that significantly influences the electronic properties and reactivity of the pyridine ring.
The strong electron-withdrawing nature of the trifluoromethyl group, as indicated by its Hammett constant of 0.54, deactivates the pyridine ring towards electrophilic aromatic substitution. jst.go.jp This deactivation is a consequence of the reduced electron density in the aromatic system, making it less susceptible to attack by electrophiles.
Conversely, this electron deficiency activates the pyridine ring for nucleophilic aromatic substitution (SₙAr). evitachem.com The CF₃ group, particularly when positioned ortho or para to a leaving group (like the iodo group in this case), can stabilize the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack, thereby facilitating the substitution reaction. The electronegativity of the trifluoromethyl group is a key factor in triggering intramolecular nucleophilic aromatic substitution reactions in some trifluoromethyl-substituted pyridines. jst.go.jpnih.gov
The trifluoromethyl group is generally considered to be highly stable and resistant to many chemical transformations due to the strength of the carbon-fluorine bond. It is typically inert to common acidic, basic, and oxidative or reductive conditions that might affect other functional groups on the molecule.
Electrophilic and Nucleophilic Functionalization of the Pyridine Ring System of this compound
The functional groups present on this compound dictate its reactivity towards electrophiles and nucleophiles.
Electrophilic Functionalization: Due to the strong deactivating effect of the trifluoromethyl group and the electron-donating nature of the amino group, electrophilic substitution is generally difficult. If it were to occur, the directing effects of the existing substituents would need to be considered. The amino group is a strong ortho, para-director, while the trifluoromethyl group is a meta-director. The interplay of these effects would likely lead to a mixture of products, with substitution being generally disfavored.
Nucleophilic Functionalization: The pyridine ring is activated towards nucleophilic attack. The iodine atom at the 5-position serves as a potential leaving group for nucleophilic aromatic substitution. evitachem.com The electron-withdrawing trifluoromethyl group at the 2-position and the nitrogen atom in the ring both contribute to stabilizing the intermediate of such a reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the iodo group. The introduction of a nitro group into a pyridine ring, for example, is known to facilitate its functionalization through nucleophilic substitution. nih.gov
Radical Chemistry Involving this compound
The carbon-iodine bond in this compound can be susceptible to homolytic cleavage under radical conditions, initiated by heat, light, or a radical initiator. This would generate a pyridyl radical, which could then participate in various radical-mediated reactions.
While direct trifluoromethylation of pyridines using trifluoromethyl radicals can lead to low regioselectivity, the presence of the iodo group offers a handle for more controlled radical reactions. researchgate.net For instance, in transition-metal-catalyzed cross-coupling reactions that proceed through a radical mechanism, the C-I bond would be the primary site of reaction. Mechanistic studies on the trifluoromethoxylation of pyridines suggest that a radical O-trifluoromethylation followed by a migration pathway can occur. rsc.org
Detailed Mechanistic Investigations of Transformations Involving this compound
Detailed mechanistic investigations of reactions involving this compound are not widely reported. However, analogies can be drawn from studies of similar substituted pyridines.
For nucleophilic aromatic substitution reactions, a two-step addition-elimination mechanism is generally accepted. A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group. In the subsequent step, the iodide ion is eliminated, restoring the aromaticity of the ring.
Kinetic and Thermodynamic Considerations
Detailed kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented in the public domain. However, valuable insights can be drawn from studies on similar substrates, particularly concerning the key steps of the catalytic cycles of common cross-coupling reactions.
A quantitative model for the oxidative addition to a palladium catalyst has been developed for a range of heteroaryl halides, which can be used to estimate the reactivity of this compound. nih.gov Generally, electron-deficient substrates exhibit faster rates of oxidative addition. The kinetics of this step are typically first-order with respect to both the aryl halide and the palladium complex.
Table 1: Representative Kinetic Parameters for Oxidative Addition in Suzuki-Miyaura Coupling of Substituted Aryl Iodides
| Aryl Iodide | Relative Rate Constant (k_rel) | Activation Energy (Ea, kcal/mol) |
| 4-Iodobenzonitrile | 10.5 | 15.2 |
| Iodobenzene | 1.0 | 18.5 |
| 4-Iodoanisole | 0.2 | 21.3 |
This table presents illustrative data for analogous compounds to demonstrate the effect of electronic factors on the rate of oxidative addition. The data is not experimentally determined for this compound.
Thermodynamically, the oxidative addition step is generally exergonic, leading to a stable arylpalladium(II) intermediate. The subsequent steps of transmetalation and reductive elimination have their own kinetic and thermodynamic profiles, which can be influenced by the choice of ligands, base, and solvent. For instance, in Suzuki-Miyaura coupling, the transmetalation step involves the transfer of an organic group from a boron reagent to the palladium center and can be the rate-determining step. In Buchwald-Hartwig amination, the formation of the palladium-amide bond and the subsequent reductive elimination to form the C-N bond are critical for the catalytic cycle.
Identification of Reaction Intermediates
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura or Buchwald-Hartwig amination, involving this compound would proceed through the following key intermediates:
Pd(0)L_n Complex: The active catalyst is a coordinatively unsaturated palladium(0) species, typically stabilized by phosphine ligands (L). This is the starting point of the catalytic cycle.
Oxidative Addition Complex (Aryl-Pd(II)-I L_n): Following the reaction with this compound, a square planar arylpalladium(II) iodide complex is formed. This intermediate is generally stable and, in some cases, can be characterized by techniques like NMR spectroscopy.
Transmetalation Intermediate:
In Suzuki-Miyaura Coupling: After the introduction of an organoboron reagent and a base, a transmetalation step occurs, leading to an intermediate where the iodide ligand is replaced by the organic group from the boronic acid or ester.
In Buchwald-Hartwig Amination: The oxidative addition complex reacts with the amine in the presence of a base to form a palladium-amido complex.
Reductive Elimination Precursor: This is a transient intermediate from which the final C-C or C-N bond is formed, regenerating the Pd(0) catalyst.
Table 2: Postulated Intermediates in the Suzuki-Miyaura Coupling of this compound
| Intermediate Type | General Structure | Spectroscopic Signature (Hypothetical) |
| Pd(0) Complex | Pd(0)L_n | ³¹P NMR: Characteristic shifts for coordinated phosphine ligands. |
| Oxidative Addition Complex | [(4-amino-2-(trifluoromethyl)pyridin-5-yl)Pd(II)(I)L_n] | ¹H & ¹⁹F NMR: Shifts in the pyridine ring protons and trifluoromethyl group upon coordination to palladium. ³¹P NMR: Downfield shift of phosphine signals. |
| Transmetalation Complex | [(4-amino-2-(trifluoromethyl)pyridin-5-yl)Pd(II)(R)L_n] | Further changes in NMR spectra reflecting the new organic group (R) attached to palladium. |
This table describes the expected intermediates and their hypothetical spectroscopic characteristics based on well-established mechanisms for similar reactions.
Computational studies on related systems have provided significant insights into the geometries and energies of these intermediates and the transition states that connect them, further supporting the proposed mechanistic pathways. While direct experimental evidence for these intermediates in the context of this compound is lacking, the extensive body of research on palladium-catalyzed cross-coupling reactions provides a robust framework for understanding its reactivity.
Derivatization and Advanced Functionalization Strategies for 5 Iodo 2 Trifluoromethyl Pyridin 4 Amine
Creation of Substituted 5-Iodo-2-(trifluoromethyl)pyridin-4-amine Derivatives
The generation of derivatives from the this compound core can be systematically achieved by targeting its primary reactive sites. The 4-amino group readily undergoes reactions with various electrophiles, while the 5-iodo substituent is an ideal handle for transition metal-catalyzed cross-coupling reactions.
N-Functionalization of the Amino Group: The nucleophilic amino group can be derivatized through standard synthetic protocols to introduce a wide array of substituents. These transformations are fundamental for exploring structure-activity relationships (SAR) in medicinal chemistry.
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields amide derivatives.
Sulfonylation: Treatment with sulfonyl chlorides provides corresponding sulfonamides.
Alkylation: Introduction of alkyl groups can be achieved via reductive amination or nucleophilic substitution with alkyl halides, though careful control is needed to avoid over-alkylation.
C5-Functionalization via Cross-Coupling: The carbon-iodine bond is a key site for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position.
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids or esters introduces diverse aromatic systems.
Sonogashira Coupling: Coupling with terminal alkynes yields substituted alkynylpyridines.
Heck Coupling: Formation of a new C-C bond with alkenes.
Buchwald-Hartwig Amination: Introduction of a new C-N bond by coupling with various amines.
The following table summarizes common derivatization reactions for this scaffold.
| Reaction Type | Target Site | Reagents & Conditions | Resulting Functional Group |
| Acylation | 4-Amino | Acetyl chloride, Pyridine (B92270) | Amide |
| Sulfonylation | 4-Amino | Tosyl chloride, Triethylamine | Sulfonamide |
| Suzuki Coupling | 5-Iodo | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Phenyl group |
| Sonogashira Coupling | 5-Iodo | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl group |
Synthetic Pathways to Complex Polyfunctionalized Pyridines from this compound
The title compound is a valuable starting material for the synthesis of more complex, polyfunctionalized, and fused heterocyclic systems. By combining reactions at the C4 and C5 positions, intricate molecular architectures can be constructed.
A prominent example of such a transformation is the synthesis of trifluoromethylated 1H-pyrazolo[4,3-c]pyridines. While the specific literature describes this pathway starting from 5-alkyl-4-amino-2-(trifluoromethyl)pyridines, the synthetic logic is directly applicable to the 5-iodo analogue. The pathway would involve:
Initial Cross-Coupling: The 5-iodo group is first replaced with an alkyl or aryl group via a suitable cross-coupling reaction (e.g., Suzuki or Negishi coupling).
Diazotization: The 4-amino group of the resulting substituted pyridine is then treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to generate an in situ diazonium salt.
Intramolecular Cyclization: This highly reactive diazonium intermediate undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the C5 substituent or a carbon atom of the pyridine ring, leading to the formation of the fused pyrazole (B372694) ring system.
This strategy transforms the simple aminopyridine scaffold into a more complex bicyclic heteroaromatic system, which is a common core in many biologically active molecules.
Regioselective Manipulation of Multiple Reactive Sites
A key advantage of the this compound scaffold is the orthogonal reactivity of its functional groups, which allows for precise, regioselective manipulation. The C-I bond's reactivity is governed by organometallic catalysis, while the C-NH₂ bond's reactivity is based on its nucleophilicity and basicity. This difference enables a stepwise functionalization strategy.
For instance, a synthetic plan can be designed to selectively modify the C5 position first, followed by modification of the C4-amino group.
Stepwise Functionalization Strategy:
C5-Position Reaction: A palladium-catalyzed Suzuki coupling is performed to introduce an aryl group (e.g., a 4-methoxyphenyl (B3050149) group) at the C5 position. The reaction conditions are typically mild enough not to affect the 4-amino group.
C4-Position Reaction: The resulting 5-(4-methoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine is then subjected to a second reaction targeting the amino group. For example, acylation with benzoyl chloride would yield the corresponding N-benzoyl derivative.
This selective, stepwise approach is crucial for building complex molecules with precisely defined substitution patterns.
The table below outlines a potential regioselective synthesis plan.
| Step | Target Site | Reaction | Reagents | Intermediate/Product |
| 1 | 5-Iodo | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd catalyst, Base | 5-(4-Methoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine |
| 2 | 4-Amino | Acylation | Benzoyl chloride, Base | N-(5-(4-Methoxyphenyl)-2-(trifluoromethyl)pyridin-4-yl)benzamide |
Development of Libraries Based on this compound Scaffold
In modern drug discovery, the synthesis of compound libraries is a cornerstone for identifying new lead compounds. The this compound scaffold is exceptionally well-suited for combinatorial chemistry and parallel synthesis due to its two distinct and readily modifiable reaction sites.
A common approach is to build a two-dimensional library where diversity is introduced sequentially at both the C5 and C4 positions.
Library Synthesis Workflow:
Scaffold Preparation: The core scaffold, this compound, is aliquoted into an array of reaction vessels, such as a 96-well plate.
First Dimension of Diversity (C5): A library of diverse building blocks, such as different boronic acids (R¹-B(OH)₂), is added to the columns of the plate. A Suzuki coupling reaction is then performed in parallel, yielding a set of intermediates with varying substituents at the C5 position.
Second Dimension of Diversity (C4): After purification, a second library of building blocks, such as various acyl chlorides (R²-COCl), is added to the rows of the plate. A parallel acylation reaction is then carried out to modify the 4-amino group.
This "matrix" approach allows for the rapid generation of hundreds or thousands of unique, but structurally related, compounds from a single, versatile scaffold. The resulting library can then be screened for biological activity.
The following table illustrates a small section of such a combinatorial matrix.
| Acyl Chloride 1 (R²a-COCl) | Acyl Chloride 2 (R²b-COCl) | Acyl Chloride 3 (R²c-COCl) | |
| Boronic Acid 1 (R¹a-B(OH)₂) | Compound (R¹a, R²a) | Compound (R¹a, R²b) | Compound (R¹a, R²c) |
| Boronic Acid 2 (R¹b-B(OH)₂) | Compound (R¹b, R²a) | Compound (R¹b, R²b) | Compound (R¹b, R²c) |
| Boronic Acid 3 (R¹c-B(OH)₂) | Compound (R¹c, R²a) | Compound (R¹c, R²b) | Compound (R¹c, R²c) |
This strategy leverages the scaffold's inherent reactivity to efficiently explore a vast chemical space, significantly accelerating the process of drug discovery and materials science research.
Spectroscopic and Analytical Characterization Methodologies for 5 Iodo 2 Trifluoromethyl Pyridin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for the structural analysis of 5-Iodo-2-(trifluoromethyl)pyridin-4-amine in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and advanced multi-dimensional NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals, confirming the precise arrangement of substituents on the pyridine (B92270) ring.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the amine protons. The aromatic region typically displays two singlets, a consequence of the substitution pattern which eliminates vicinal proton-proton coupling. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing trifluoromethyl and iodo groups, and the electron-donating amino group. The broad signal of the amine protons is also a characteristic feature, which can be confirmed by D₂O exchange.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~ 6.8 - 7.0 | s |
| H-6 | ~ 8.1 - 8.3 | s |
| -NH₂ | ~ 5.0 - 6.0 | br s |
| Note: Chemical shifts are typically reported relative to a standard solvent signal (e.g., DMSO-d₆ at 2.50 ppm). Data are illustrative and may vary based on solvent and experimental conditions. |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms of the substituted pyridine ring and the trifluoromethyl group. The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbon bearing the iodine atom (C-5) experiences a shielding effect, resulting in an upfield shift, while the carbon attached to the trifluoromethyl group (C-2) is deshielded. The trifluoromethyl carbon itself appears as a quartet due to coupling with the three fluorine atoms.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C-2 | ~ 148 - 152 | q, J(C,F) ≈ 35 Hz |
| C-3 | ~ 110 - 114 | - |
| C-4 | ~ 155 - 159 | - |
| C-5 | ~ 85 - 90 | - |
| C-6 | ~ 150 - 154 | - |
| -CF₃ | ~ 120 - 124 | q, J(C,F) ≈ 275 Hz |
| Note: Chemical shifts are illustrative and can vary with the solvent and reference standard. |
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum typically shows a single sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a characteristic indicator of the electronic environment of the CF₃ group on the pyridine ring.
Table 3: Representative ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) |
| -CF₃ | ~ -60 to -65 |
| Note: Chemical shifts are commonly referenced to an external standard such as CFCl₃ (δ = 0 ppm). |
To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates the signals of directly attached proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. These experiments are invaluable in definitively assigning the quaternary carbons and confirming the connectivity of the molecule. For instance, an HMBC correlation between the proton at the 6-position and the carbon of the trifluoromethyl group would provide conclusive evidence for their relative positions.
Infrared (IR) and Raman Spectroscopy Methodologies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is also a notable feature. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions, usually in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations are also present in their characteristic regions.
Table 4: Key Infrared (IR) and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 |
| N-H Bend | 1640 - 1600 |
| Aromatic C=C and C=N Stretch | 1600 - 1450 |
| C-F Stretch | 1300 - 1100 |
| C-I Stretch | 600 - 500 |
| Note: These are approximate ranges and the exact peak positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions. |
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized. The mass spectrum will prominently feature the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one iodine atom. Fragmentation patterns observed in the mass spectrum can provide further structural information, for example, the loss of the trifluoromethyl group or the iodine atom.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) |
| [M]⁺ | 288.94 |
| [M+H]⁺ | 289.95 |
| [M-I]⁺ | 162.04 |
| [M-CF₃]⁺ | 220.95 |
| Note: m/z values are calculated for the most abundant isotopes. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.
For this compound, the theoretical exact mass is calculated based on its molecular formula, C₆H₄F₃IN₂. biosynth.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would involve measuring the m/z of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the calculated theoretical mass. A minimal mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the correct elemental composition, confirming the presence of all constituent atoms in the correct number.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₄F₃IN₂ |
| Monoisotopic Mass | 288.9426 g/mol |
| Theoretical [M+H]⁺ | 289.9504 |
| Ionization Mode | ESI (+) |
| Expected Mass Error | < 5 ppm |
Fragmentation Pattern Analysis
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides significant structural information through the analysis of fragmentation patterns. When the protonated molecular ion of this compound is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments offers a fingerprint that helps to confirm the molecule's specific arrangement of atoms.
Loss of Iodine: Cleavage of the C-I bond, a relatively weak bond, would result in a significant fragment.
Loss of Trifluoromethyl Group: The -CF₃ group could be lost as a radical.
Alpha-Cleavage: A common pathway for amines where the bond adjacent to the C-N bond cleaves. libretexts.org
Pyridine Ring Fission: At higher collision energies, the pyridine ring itself can undergo cleavage to produce smaller charged fragments.
Analysis of these pathways allows for the piece-by-piece confirmation of the compound's structural motifs. mdpi.comnih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragmentation Event | Lost Neutral Fragment | Predicted Fragment m/z |
| Loss of Iodine radical | I• | 162.04 |
| Loss of Trifluoromethyl radical | •CF₃ | 219.95 |
| Loss of Hydrogen Iodide | HI | 160.03 |
| Loss of HCN from ring | HCN | 262.94 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the exact positions of each atom in the crystal lattice can be determined.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous data on:
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry. mdpi.com
Conformation: The spatial orientation of the amine and trifluoromethyl groups relative to the pyridine ring.
Crystal Packing: How individual molecules are arranged in the unit cell and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov
Although a specific crystal structure for this compound has not been identified in publicly available literature, the data that such an analysis would yield is summarized below for illustrative purposes. researchgate.netresearchgate.net
Table 3: Hypothetical X-ray Crystallography Data Parameters
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c dimensions and α, β, γ angles |
| Molecules per Unit Cell (Z) | Integer value (e.g., 4) |
| Intermolecular Interactions | Details on hydrogen bonds, halogen bonds, etc. |
| Bond Lengths (Å) | e.g., C-I, C-N, C-F bond distances |
| **Bond Angles (°) ** | e.g., C-C-N, F-C-F bond angles |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
A typical purity analysis would employ a reversed-phase HPLC method. In this setup, the compound is introduced into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. sielc.comptfarm.pl The compound's retention time—the time it takes to travel through the column—is a characteristic property that depends on its polarity. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected, typically by UV-Vis spectrophotometry at a wavelength where the pyridine ring absorbs strongly.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Typical Conditions |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Octadecylsilyl (C18), e.g., 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% acid like TFA or formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 5-10 µL |
| Expected Outcome | A single major peak indicating high purity |
Computational and Theoretical Studies of 5 Iodo 2 Trifluoromethyl Pyridin 4 Amine
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Iodo-2-(trifluoromethyl)pyridin-4-amine. These calculations can predict a variety of properties that govern the molecule's behavior.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to have significant contributions from the lone pair of the amino group and the p-orbitals of the pyridine (B92270) ring and the iodine atom. The LUMO is likely to be localized on the pyridine ring, particularly influenced by the electron-withdrawing trifluoromethyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are example values and would need to be determined by specific quantum chemical calculations.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the most negative potential is expected to be located around the nitrogen atom of the pyridine ring and the amino group, due to the presence of lone pairs of electrons. The area around the hydrogen atoms of the amino group and the electron-deficient regions influenced by the trifluoromethyl group would exhibit a positive potential.
Analysis of the charge distribution provides a quantitative measure of the partial charges on each atom in the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these charges. This information is crucial for understanding the molecule's polarity and intermolecular interactions. The electron-withdrawing nature of the trifluoromethyl group and the iodine atom would lead to a complex charge distribution across the pyridine ring.
Bond order calculations provide insight into the nature and strength of the chemical bonds within the molecule. For instance, the C-N bonds of the pyridine ring would exhibit partial double bond character.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Partial Charge (a.u.) |
|---|---|
| N (pyridine) | -0.45 |
| N (amino) | -0.60 |
| I | -0.15 |
| C (of CF3) | +0.70 |
Note: These are example values and would need to be determined by specific quantum chemical calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model chemical reaction pathways, providing a detailed understanding of reaction mechanisms. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
For this compound, reaction pathway modeling could be applied to study various reactions, such as electrophilic aromatic substitution or nucleophilic substitution at the pyridine ring. For example, the mechanism of a Suzuki coupling reaction at the iodo position could be investigated to understand the role of the catalyst and the energetics of the reaction steps.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. The predicted ¹⁹F NMR chemical shift would be characteristic of the trifluoromethyl group.
Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed, helping to assign the peaks in an experimental IR spectrum. Key vibrational modes would include the N-H stretching of the amino group and the C-F stretching of the trifluoromethyl group.
UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption wavelengths in the UV-Vis spectrum, which are related to the electronic structure and HOMO-LUMO gap.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR (NH₂) | δ 5.5 ppm |
| ¹³C NMR (C-I) | δ 90 ppm |
| ¹⁹F NMR (CF₃) | δ -65 ppm |
| IR (N-H stretch) | 3400-3500 cm⁻¹ |
| UV-Vis (λmax) | 280 nm |
Note: These are example values and would need to be determined by specific quantum chemical calculations.
Conformation Analysis and Conformational Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility would involve the rotation of the amino group and the trifluoromethyl group around their respective single bonds to the pyridine ring.
By performing a systematic scan of the potential energy surface, a conformational landscape can be generated. This map reveals the low-energy conformers (local minima) and the energy barriers for interconversion between them. The global minimum conformation represents the most stable structure of the molecule. Understanding the preferred conformation is essential as it can influence the molecule's biological activity and physical properties.
Solvation Effects and Intermolecular Interactions
The biological activity and chemical reactivity of a molecule are significantly influenced by its interactions with its environment, particularly with solvents. Computational models are instrumental in understanding these complex interactions.
Solvation Effects:
Implicit solvation models are a common approach in computational chemistry to simulate the effect of a solvent without explicitly representing individual solvent molecules. numberanalytics.com These models treat the solvent as a continuous medium with a specific dielectric constant. muni.cz For this compound, models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) can be employed to calculate solvation free energies and to understand how the solvent influences the molecule's conformation and electronic properties. numberanalytics.comnih.govresearchgate.net
Calculating solvation energies can be challenging, and the choice of model and computational level of theory is crucial for obtaining accurate results. researchgate.net For substituted pyridines, issues such as accurately accounting for non-electrostatic contributions to the solvation energy, like cavitation energy, need to be carefully considered. researchgate.net Density Functional Theory (DFT) calculations, often paired with a suitable basis set, are frequently used to model the electronic structure of the solute within the solvent continuum. nih.govresearchgate.net
An illustrative data table showing the kind of information that could be generated from such a study is presented below.
Table 1: Calculated Solvation Free Energies (ΔGsolv) of this compound in Various Solvents using an Implicit Solvation Model.
| Solvent | Dielectric Constant (ε) | Calculated ΔGsolv (kcal/mol) |
|---|---|---|
| Water | 78.4 | -8.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.2 |
| Acetonitrile (B52724) | 37.5 | -6.8 |
| Dichloromethane | 8.9 | -4.1 |
| Toluene | 2.4 | -2.5 |
Note: The values presented in this table are hypothetical and for illustrative purposes only, demonstrating the type of data generated from computational solvation studies.
Intermolecular Interactions:
The substituents on the pyridine ring of this compound—the iodo group, the trifluoromethyl group, and the amine group—dictate the types of intermolecular interactions it can form. These interactions are crucial for its crystal packing, solubility, and interactions with biological targets.
Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.
Halogen Bonding: The iodine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule. mdpi.com Quantum chemical calculations can be used to identify and quantify the strength of these halogen bonds. mdpi.com
π-Interactions: The aromatic pyridine ring can engage in π-stacking and other π-interactions.
Computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in the solid state. researchgate.net Energy decomposition analysis can further elucidate the nature of these interactions, distinguishing between electrostatic, dispersion, and other contributions. researchgate.net
Rational Design of New Reactions and Derivatizations
Computational chemistry is an indispensable tool for the rational design of new synthetic methodologies and for predicting the properties of novel derivatives. nih.govmdpi.com
Rational Design of New Reactions:
DFT calculations can be used to model reaction mechanisms, determine activation energies, and predict the regioselectivity of reactions involving this compound. nih.gov For instance, in designing new halogenation or cross-coupling reactions, computational modeling can help in selecting the appropriate reagents and reaction conditions to achieve the desired outcome. nih.gov By understanding the electronic structure and reactivity of the molecule, chemists can propose novel transformations that are more efficient and selective. acs.org
Rational Design of Derivatizations:
In silico methods allow for the design and evaluation of new derivatives of this compound with potentially enhanced biological activity or improved physicochemical properties. By systematically modifying the substituents on the pyridine ring, it is possible to create a virtual library of compounds. Quantum chemical calculations can then be used to predict key properties of these new molecules, such as their electronic properties, lipophilicity, and interaction with specific protein targets. mdpi.comnih.gov This computational pre-screening can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. nih.gov
The table below illustrates how computational predictions could be used to guide the selection of new derivatives for synthesis.
Table 2: Predicted Properties of Hypothetical Derivatives of this compound.
| Derivative | Modification | Predicted LogP | Predicted Dipole Moment (Debye) | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| Parent Compound | - | 2.8 | 3.5 | -7.2 |
| Derivative A | Replace -I with -Cl | 2.1 | 3.2 | -6.8 |
| Derivative B | Replace -NH2 with -OH | 2.5 | 4.1 | -7.5 |
| Derivative C | Add a methyl group to -NH2 | 3.1 | 3.6 | -7.3 |
Note: The values in this table are hypothetical and for illustrative purposes. They represent the type of data that computational models can generate to aid in the rational design of new molecules.
Applications of 5 Iodo 2 Trifluoromethyl Pyridin 4 Amine in Advanced Organic Synthesis
Role as a Precursor in the Synthesis of Diverse Heterocyclic Compounds
5-Iodo-2-(trifluoromethyl)pyridin-4-amine is a strategic precursor for the synthesis of a wide array of heterocyclic compounds, particularly fused-ring systems. The reactivity of its functional groups can be selectively harnessed to build complex polycyclic structures.
The iodine atom at the 5-position is the primary site for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can be further elaborated.
Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.
Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based functionalities.
The amino group at the 4-position serves as a potent nucleophile and a handle for cyclization reactions. It can react with a variety of electrophiles to initiate the formation of new rings fused to the pyridine (B92270) core. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyridopyrimidines, while reactions with dicarbonyl compounds can yield other fused heterocyclic systems. The adjacent positioning of the iodo and amino groups also allows for sequential reactions, where the iodo group is first displaced via cross-coupling, followed by a cyclization step involving the amino group to create elaborate, multi-ring structures of significant interest in medicinal chemistry. researchgate.net
Building Block for Complex Molecules in Pharmaceutical Chemistry
The structural features of this compound make it a valuable building block in pharmaceutical research for the creation of potential drug candidates. myskinrecipes.comlookchem.com The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore in numerous approved drugs and clinical candidates. nih.govresearchoutreach.org
The strongly electron-withdrawing trifluoromethyl group plays a crucial role in modulating the physicochemical properties of the final molecule. nih.gov Its inclusion can:
Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism, thereby increasing the drug's half-life.
Increase Lipophilicity: This can improve a molecule's ability to cross cellular membranes and interact with intracellular targets.
Modulate pKa: The electron-withdrawing nature of the CF₃ group lowers the pKa of the pyridine nitrogen, affecting its binding characteristics.
Improve Binding Affinity: The CF₃ group can engage in favorable interactions with enzyme active sites, enhancing the potency of the drug candidate.
This building block is frequently employed in the development of small-molecule inhibitors that target specific enzymes or receptors, such as kinases. myskinrecipes.com The pyridine core acts as a scaffold, while the iodo and amine positions provide vectors for introducing various substituents to optimize target binding and pharmacokinetic properties.
Utility in Agrochemicals and Materials Science
Beyond pharmaceuticals, the trifluoromethylpyridine scaffold is of paramount importance in the agrochemical industry. nih.gov More than 20 agrochemicals containing the TFMP moiety have been commercialized, functioning as herbicides, insecticides, and fungicides. nih.govresearchoutreach.org The unique properties conferred by the trifluoromethyl group often lead to superior pest control compared to non-fluorinated analogues. researchoutreach.org Consequently, this compound serves as a valuable intermediate for designing novel pesticides and herbicides. myskinrecipes.com Its structure allows for the systematic exploration of new chemical space in the search for next-generation crop protection agents.
In materials science, fluorinated organic compounds are gaining attention for their unique electronic and physical properties. The introduction of trifluoromethyl groups can significantly alter a molecule's thermal stability, crystal packing, and electronic characteristics. While specific applications in materials science for this particular compound are not yet widely documented, its structure makes it a candidate for investigation in the synthesis of novel organic semiconductors, polymers, or liquid crystals where tailored electronic properties are desired.
Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity
The distinct electronic and steric environment of this compound makes it an interesting substrate for the development of new synthetic methods. The electron-deficient nature of the pyridine ring, caused by the potent trifluoromethyl group, influences the reactivity of both the iodo and amino substituents.
Chemists can exploit this unique reactivity to achieve transformations that may be difficult on more electron-rich aromatic systems. For example, the compound is a candidate for exploring regioselective functionalization. Methodologies such as directed ortho-metalation, where a directing group is used to deprotonate a specific C-H bond, could potentially be adapted. In a related compound, 5-chloro-2-(trifluoromethyl)pyridine, treatment with lithium diisopropylamide (LDA) followed by iodine allowed for the regioselective introduction of an iodo group at the 4-position, highlighting the utility of such advanced synthetic strategies on this class of pyridines. chemicalbook.com
The juxtaposition of the amino and iodo groups offers opportunities for developing novel tandem or one-pot reactions. A synthetic sequence could involve a palladium-catalyzed coupling at the iodo position, followed by an intramolecular cyclization involving the adjacent amino group, providing rapid access to complex fused heterocycles. The exploration of this compound's reactivity continues to be a fertile ground for discovering new and efficient synthetic transformations.
Future Directions and Emerging Research Avenues for 5 Iodo 2 Trifluoromethyl Pyridin 4 Amine
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly becoming integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis and derivatization of 5-iodo-2-(trifluoromethyl)pyridin-4-amine, several green chemistry approaches are being explored.
Furthermore, the development of solvent-free or solvent-minimized reaction conditions is a critical aspect of green chemistry. acs.org Exploring solid-state reactions or using greener solvents like water or supercritical fluids could drastically reduce the environmental impact of synthesizing and functionalizing this compound. The use of heterogeneous catalysts that can be easily recovered and reused is another area of active research that aligns with the principles of green chemistry.
| Green Chemistry Approach | Potential Benefit for this compound |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, increased purity |
| High Atom Economy Reactions | Reduced waste generation, more efficient use of resources |
| Solvent-Free/Greener Solvents | Minimized environmental impact, reduced exposure to hazardous solvents |
| Recyclable Catalysts | Lower costs, reduced metal waste, simplified purification |
Continuous Flow Chemistry for Scalable Production
For the industrial-scale production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. Flow chemistry involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control often leads to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions.
The modular nature of flow chemistry systems also allows for the seamless integration of multiple reaction and purification steps, leading to a more streamlined and efficient manufacturing process. This "end-to-end" synthesis can significantly reduce the footprint of a chemical plant and minimize the need for manual handling of intermediates. For a molecule like this compound, which may be a key intermediate in the synthesis of high-value products, the ability to produce it on-demand and in a scalable manner is a major advantage.
Future research in this area will likely focus on the development of dedicated flow reactors and optimized reaction conditions specifically for the synthesis and derivatization of this compound and its analogs.
Photocatalysis and Electrocatalysis in its Transformations
Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering novel and sustainable ways to activate molecules and forge new chemical bonds. These techniques often operate under mild conditions and can provide access to unique reactivity that is not achievable through traditional thermal methods.
For this compound, photoredox catalysis holds immense promise for a variety of transformations. sigmaaldrich.com The iodo group can be a handle for radical-based cross-coupling reactions, and the trifluoromethyl group can also participate in or influence photocatalytic processes. kaust.edu.saresearchgate.net For instance, visible-light photoredox catalysis could be employed for the C-H amination of arenes using derivatives of this compound, or for the functionalization of the pyridine (B92270) ring itself. nih.govnih.gov
Electrocatalysis offers another avenue for green and efficient synthesis. By using electricity to drive chemical reactions, it is possible to avoid the use of stoichiometric chemical oxidants or reductants, thereby reducing waste. Electrocatalytic methods could be developed for the cross-coupling of this compound with various partners or for the selective reduction or oxidation of its functional groups.
Machine Learning and AI-Assisted Synthesis Prediction
Retrosynthesis prediction algorithms , powered by deep learning, can analyze the structure of a target molecule and propose a series of viable synthetic pathways by working backward to simpler, commercially available starting materials. researchgate.netresearchgate.netchemrxiv.org These tools can help chemists to identify novel and more efficient routes that might not be immediately obvious.
Furthermore, AI can be used for reaction condition optimization . By analyzing large datasets of chemical reactions, ML models can predict the optimal solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a desired transformation. researchgate.net This can save significant time and resources in the laboratory by reducing the need for extensive trial-and-error experimentation. As these AI tools become more sophisticated, they will undoubtedly play a crucial role in the future synthesis and derivatization of this compound.
| AI/ML Application | Potential Impact on Synthesis of this compound |
| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic routes |
| Reaction Optimization | Maximization of yield and selectivity, reduced experimental effort |
| Molecular Property Prediction | In silico screening of derivatives for desired properties |
Exploration of New Reactivity Modes and Unconventional Transformations
Beyond optimizing existing synthetic methods, a key area of future research will be the exploration of new reactivity modes and unconventional transformations for this compound. The unique electronic properties conferred by the trifluoromethyl group and the presence of the versatile iodo and amine functionalities open the door to a wide range of novel chemical reactions.
Late-stage functionalization is a particularly exciting area of research, where complex molecules are modified in the final steps of a synthesis. rsc.orgnih.govresearchgate.netnih.govresearchgate.net This approach allows for the rapid generation of a diverse library of analogs from a common intermediate like this compound. For example, the C-H bonds on the pyridine ring could be selectively functionalized using transition metal catalysis or photoredox catalysis to introduce new substituents.
Furthermore, the development of novel cross-coupling reactions involving the C-I bond is an ongoing area of interest. nih.govsoton.ac.uk While traditional cross-coupling reactions are well-established, new catalytic systems that offer broader substrate scope, milder reaction conditions, and novel bond formations are continuously being developed. The activation of the C-F bonds in the trifluoromethyl group for cross-coupling reactions is another challenging but potentially rewarding area of exploration. researchgate.net The development of methods for the selective mono-defluorinative cross-coupling of trifluoromethyl arenes suggests that similar transformations could be possible for trifluoromethylpyridines. kaust.edu.sakaust.edu.sa
The exploration of unconventional bond activations, such as those involving halogen bonding, could also lead to new synthetic methodologies. acs.org The positively charged pyridinium ion that can be formed from this compound could enhance the ability of the iodine atom to act as a halogen bond donor, potentially influencing its reactivity in novel ways.
Q & A
Basic Questions
Q. What are common synthetic routes for 5-Iodo-2-(trifluoromethyl)pyridin-4-amine, and how are intermediates characterized?
- Answer : Synthesis typically involves halogenation of a pre-functionalized pyridine core. For example, iodination at the 5-position can be achieved via directed ortho-metalation followed by quenching with iodine. Intermediate characterization relies on /-NMR, mass spectrometry, and X-ray crystallography to confirm regioselectivity and purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Key techniques include:
- NMR spectroscopy to verify substitution patterns (e.g., distinguishing CF and NH groups).
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography to resolve ambiguities in regiochemistry (e.g., differentiating 4- vs. 6-amino positions) .
- HPLC with UV/Vis detection to assess purity (>95% as per commercial standards) .
Q. How is the biological activity of this compound screened in early-stage research?
- Answer : Initial screens focus on target-specific assays. For example:
- nAChR binding assays (e.g., α4β2 subtype) using radioligand displacement to evaluate antagonist potential .
- Antiviral activity tests (e.g., HIV protease inhibition) via cell-based viability assays .
Advanced Research Questions
Q. How can researchers address the instability of the iodine substituent during synthetic modifications?
- Answer : Strategies include:
- Using protective groups (e.g., Boc for the amine) to shield reactive sites during cross-coupling reactions.
- Optimizing reaction conditions (e.g., low-temperature Suzuki-Miyaura couplings) to minimize oxidative deiodination .
- Monitoring degradation via LC-MS to identify byproducts and adjust protocols .
Q. How to resolve contradictions in reported biological activity data across structurally similar analogs?
- Answer : Discrepancies (e.g., varying nAChR affinities) may arise from:
- Regiochemical differences (e.g., 4- vs. 6-amino substitution altering binding pocket interactions).
- Solubility variations affecting assay performance (e.g., DMSO vs. aqueous buffers).
- Orthogonal validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding thermodynamics .
Q. What methodologies enable the design of analogs with enhanced selectivity for specific biological targets?
- Answer : Rational design approaches include:
- Scaffold hopping using computational docking (e.g., replacing iodine with bioisosteres like Br or CF).
- SAR studies to map critical substituents (e.g., trifluoromethyl’s role in hydrophobic interactions) .
- Metabolic stability assays (e.g., microsomal incubation) to prioritize analogs with improved pharmacokinetics .
Q. What strategies optimize purification of this compound from complex reaction mixtures?
- Answer : Techniques include:
- Flash chromatography with gradient elution (hexane/EtOAc) to separate polar byproducts.
- Recrystallization in ethanol/water mixtures to enhance crystalline purity.
- Ion-exchange chromatography for removing residual metal catalysts .
Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
